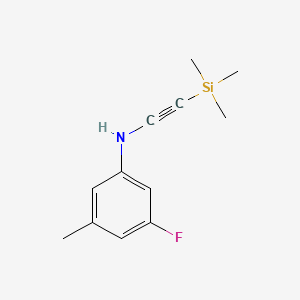
5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine: is an organic compound with the molecular formula C12H16FNSi It is characterized by the presence of a fluorine atom, a methyl group, and a trimethylsilanylethynyl group attached to a phenylamine core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-3-methylphenylamine and trimethylsilylacetylene.
Reaction Conditions: The key step involves the coupling of 5-fluoro-3-methylphenylamine with trimethylsilylacetylene under palladium-catalyzed conditions. This reaction is typically carried out in the presence of a base such as potassium carbonate and a ligand such as triphenylphosphine.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, due to its electron-withdrawing nature.
Oxidation and Reduction: The phenylamine core can participate in oxidation and reduction reactions, leading to various derivatives.
Coupling Reactions: The trimethylsilanylethynyl group can be involved in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine are used.
Major Products:
Substitution Products: Derivatives with different substituents replacing the fluorine atom.
Oxidation Products: Compounds with oxidized phenylamine cores.
Coupling Products: New molecules with extended carbon chains or rings.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand or substrate in various catalytic reactions.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It is used in studies to understand the interactions of fluorinated compounds with biological systems.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Agrochemicals: It may be used in the synthesis of agrochemical products.
作用機序
The mechanism of action of 5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to changes in their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, while the trimethylsilanylethynyl group can influence its lipophilicity and bioavailability.
類似化合物との比較
5-Fluoro-2-methylphenylamine: Similar structure but lacks the trimethylsilanylethynyl group.
3-Methyl-2-trimethylsilanylethynyl-phenylamine: Similar structure but lacks the fluorine atom.
5-Fluoro-3-methylphenylamine: Similar structure but lacks the trimethylsilanylethynyl group.
Uniqueness:
Structural Features: The combination of a fluorine atom, a methyl group, and a trimethylsilanylethynyl group makes 5-Fluoro-3-methyl-2-trimethylsilanylethynyl-phenylamine unique.
特性
分子式 |
C12H16FNSi |
|---|---|
分子量 |
221.35 g/mol |
IUPAC名 |
3-fluoro-5-methyl-N-(2-trimethylsilylethynyl)aniline |
InChI |
InChI=1S/C12H16FNSi/c1-10-7-11(13)9-12(8-10)14-5-6-15(2,3)4/h7-9,14H,1-4H3 |
InChIキー |
ZUGQQKSCKLHSQP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)F)NC#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















